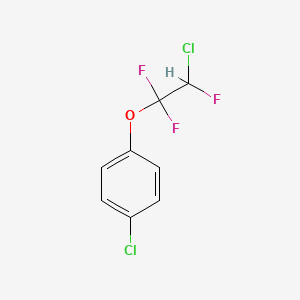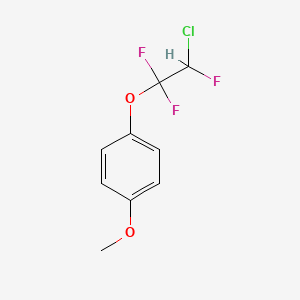
4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene (4-CFT) is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been used in a variety of laboratory experiments due to its unique properties, such as its high solubility in organic solvents and its ability to form strong complexes with other molecules. 4-CFT has been studied for its potential applications in drug design and development, as well as its potential use in biochemical and physiological studies.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% has been studied extensively for its potential applications in scientific research. It has been used in a variety of laboratory experiments due to its unique properties, such as its high solubility in organic solvents and its ability to form strong complexes with other molecules. 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% has been studied for its potential applications in drug design and development, as well as its potential use in biochemical and physiological studies. In particular, 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% has been used in the synthesis of compounds that have potential anti-cancer and anti-inflammatory properties, as well as compounds that could be used to target specific proteins and enzymes involved in disease processes. 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% has also been studied for its potential use in the synthesis of compounds that could be used to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% is not fully understood. However, it is believed that 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% acts as a proton acceptor, which allows it to form strong complexes with other molecules. This property of 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% allows it to be used in the synthesis of compounds that have potential therapeutic effects. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% has been studied for its ability to bind to certain proteins and enzymes, which can be used to target specific disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% have not been extensively studied. However, it is believed that 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% may have anti-inflammatory and anti-cancer properties due to its ability to form strong complexes with other molecules. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% may have the potential to target certain proteins and enzymes involved in disease processes, which could lead to potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with and allows for the synthesis of compounds in high yields. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% has the potential to form strong complexes with other molecules, which can be used to target specific proteins and enzymes involved in disease processes. However, 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% can also be toxic if not handled properly, and it can be difficult to synthesize in large quantities.
Future Directions
The potential future directions for 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% include further studies into its potential applications in drug design and development, as well as its potential use in biochemical and physiological studies. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% could be studied for its potential use in the synthesis of compounds that could be used to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research into the biochemical and physiological effects of 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% could lead to new therapeutic applications. Finally, further research into the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% in large quantities could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene, 97% can be synthesized using several different methods. The most common method is the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-methoxybenzene in the presence of a strong base, such as sodium hydroxide. This reaction is carried out at a temperature of 80-90°C and produces the desired product in high yields. Other methods of synthesis include the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-methoxybenzene in the presence of a strong acid, such as sulfuric acid, and the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-methoxybenzene in the presence of an organometallic reagent, such as zinc chloride.
properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-6-2-4-7(5-3-6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOLKHDMYVGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)methoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

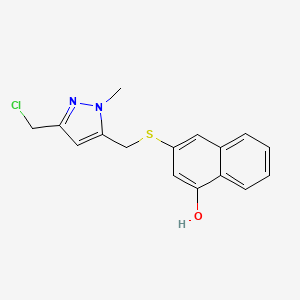
![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
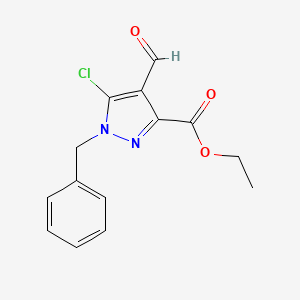
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)
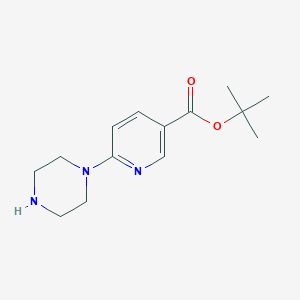

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)



